molecular formula C14H18O3 B14530902 4-(Benzyloxy)-1-methoxyhex-5-en-2-one CAS No. 62680-21-1

4-(Benzyloxy)-1-methoxyhex-5-en-2-one

Cat. No.: B14530902
CAS No.: 62680-21-1
M. Wt: 234.29 g/mol
InChI Key: SHTKHMYWTCXDLH-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-methoxyhex-5-en-2-one is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a hex-5-en-2-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1-methoxyhex-5-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-benzyloxyphenol with methoxyhex-5-en-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1-methoxyhex-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-(Benzyloxy)-1-methoxyhex-5-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Benzyloxy)-1-methoxyhex-5-en-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For instance, the compound may interact with enzymes or receptors, altering their activity and resulting in changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the methoxy and hex-5-en-2-one components.

    4-Benzyloxy-3-methoxybenzaldehyde: Contains both benzyloxy and methoxy groups but has an aldehyde instead of a hex-5-en-2-one backbone.

Uniqueness

4-(Benzyloxy)-1-methoxyhex-5-en-2-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

62680-21-1

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

1-methoxy-4-phenylmethoxyhex-5-en-2-one

InChI

InChI=1S/C14H18O3/c1-3-14(9-13(15)11-16-2)17-10-12-7-5-4-6-8-12/h3-8,14H,1,9-11H2,2H3

InChI Key

SHTKHMYWTCXDLH-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)CC(C=C)OCC1=CC=CC=C1

Origin of Product

United States

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